![molecular formula C21H28N6O2 B2947298 1,3-Dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-7-propan-2-ylpurine-2,6-dione CAS No. 878421-85-3](/img/no-structure.png)

1,3-Dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-7-propan-2-ylpurine-2,6-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

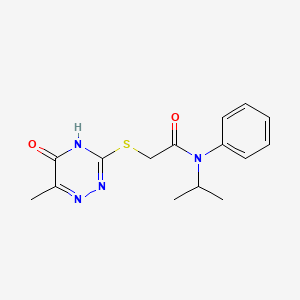

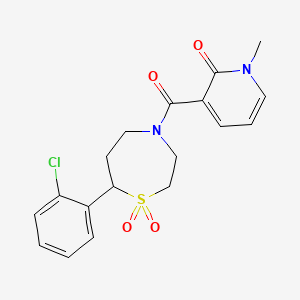

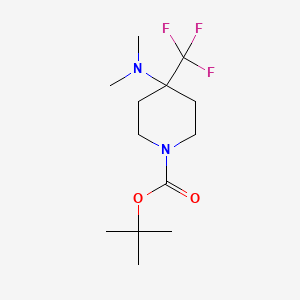

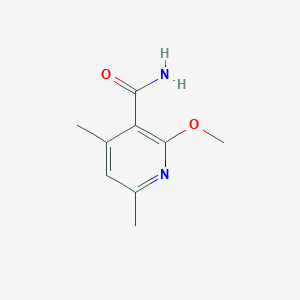

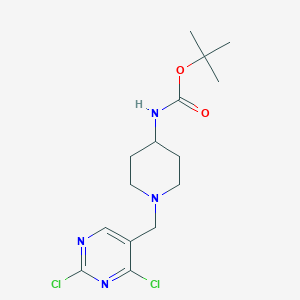

1,3-Dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-7-propan-2-ylpurine-2,6-dione is a useful research compound. Its molecular formula is C21H28N6O2 and its molecular weight is 396.495. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Versatility in Medicinal Chemistry

Phenylpiperazine derivatives, which share structural similarities with the compound , have been identified as versatile scaffolds in medicinal chemistry. Their application spans the development of new therapeutic agents for central nervous system (CNS) disorders, showcasing "druglikeness" and pharmacokinetic and pharmacodynamic improvements through appropriate substitution and modulation of the molecular skeleton (Rodolfo C Maia, R. Tesch, C. Fraga, 2012).

Exploration Beyond CNS Structures

Despite being predominantly associated with CNS structures, phenylpiperazine derivatives, due to their molecular flexibility, offer potential in diversifying therapeutic applications beyond the CNS domain. The modulation of basicity and the substitution pattern on the aromatic ring could lead to significant pharmacological benefits across various therapeutic areas, suggesting a broader spectrum of research and application opportunities for compounds like 1,3-Dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-7-propan-2-ylpurine-2,6-dione (Rodolfo C Maia, R. Tesch, C. Fraga, 2012).

Potential Role in Enzyme Inhibition

The research on enzymology and metabolism of related compounds indicates potential therapeutic applications through enzyme inhibition. Understanding the metabolic pathways and enzyme interactions of phenylpiperazine derivatives can lead to the development of novel treatments for diseases requiring specific enzyme modulation, highlighting the importance of detailed metabolic studies in the development of new pharmaceuticals (S. Caccia, 2007).

Wirkmechanismus

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

It can be inferred from related studies that such compounds interact with their targets, leading to changes in the biological activities mentioned above .

Biochemical Pathways

It is known that similar compounds, such as indole derivatives, affect various biochemical pathways, leading to diverse biological activities .

Pharmacokinetics

A study on similar compounds, 8-methoxy-purine-2,6-dione derivatives, showed that these compounds undergo biotransformation reactions in different cunninghamella strains . The metabolites detected after the biotransformation were aromatic hydroxylation and N-dealkylation products . These findings may provide some insight into the potential pharmacokinetic properties of 1,3-Dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-7-propan-2-ylpurine-2,6-dione.

Result of Action

It is known that similar compounds, such as indole derivatives, have diverse biological activities .

Action Environment

It is known that environmental factors can significantly influence the action of similar compounds .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1,3-Dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-7-propan-2-ylpurine-2,6-dione involves the condensation of 1,3-dimethyluric acid with 4-phenylpiperazine followed by alkylation with 2-bromo-2-methylpropane and subsequent cyclization to form the final product.", "Starting Materials": [ "1,3-dimethyluric acid", "4-phenylpiperazine", "2-bromo-2-methylpropane" ], "Reaction": [ "Step 1: Condensation of 1,3-dimethyluric acid with 4-phenylpiperazine in the presence of a coupling agent such as EDCI or DCC to form the intermediate 1,3-dimethyl-8-(4-phenylpiperazin-1-yl)uric acid.", "Step 2: Alkylation of the intermediate with 2-bromo-2-methylpropane in the presence of a base such as potassium carbonate to form the corresponding alkylated product.", "Step 3: Cyclization of the alkylated product in the presence of a Lewis acid such as zinc chloride to form the final product, 1,3-Dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-7-propan-2-ylpurine-2,6-dione." ] } | |

CAS-Nummer |

878421-85-3 |

Molekularformel |

C21H28N6O2 |

Molekulargewicht |

396.495 |

IUPAC-Name |

1,3-dimethyl-8-[(4-phenylpiperazin-1-yl)methyl]-7-propan-2-ylpurine-2,6-dione |

InChI |

InChI=1S/C21H28N6O2/c1-15(2)27-17(22-19-18(27)20(28)24(4)21(29)23(19)3)14-25-10-12-26(13-11-25)16-8-6-5-7-9-16/h5-9,15H,10-14H2,1-4H3 |

InChI-Schlüssel |

FLGGFXNZFAMHSF-UHFFFAOYSA-N |

SMILES |

CC(C)N1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C4=CC=CC=C4 |

Löslichkeit |

not available |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl N-{4-[(2-{[2,3'-bithiophene]-5-yl}ethyl)sulfamoyl]phenyl}carbamate](/img/structure/B2947219.png)

![1,3-Dimethyl-5-[(E)-(phenylhydrazinylidene)methyl]pyrimidine-2,4-dione](/img/structure/B2947220.png)

![1-[4-(4-fluorobenzenesulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide](/img/structure/B2947222.png)

![N-[(2-chlorophenyl)methyl]-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2947223.png)

![2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2947226.png)

![4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2947227.png)

![N-(6-BROMO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-1,3-BENZOTHIAZOLE-2-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2947234.png)